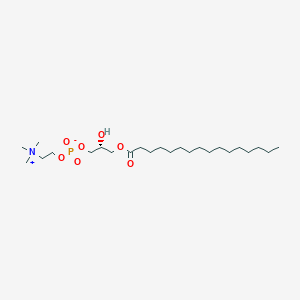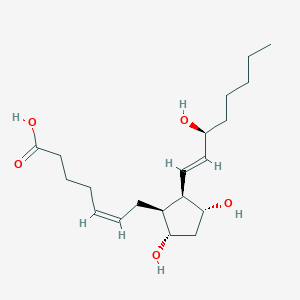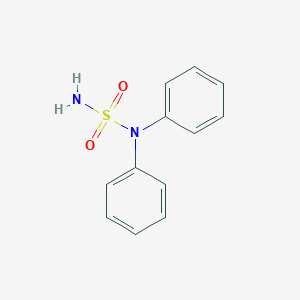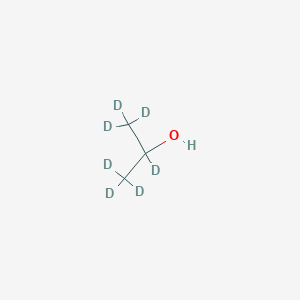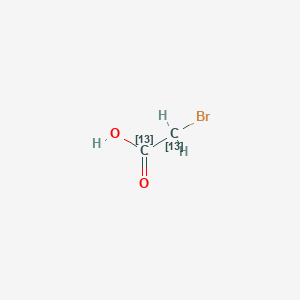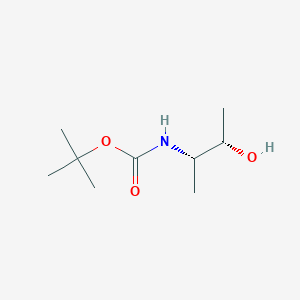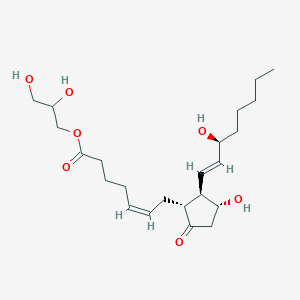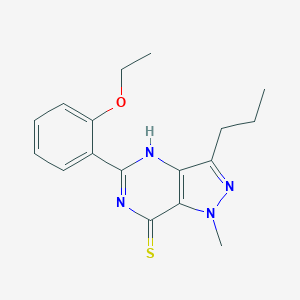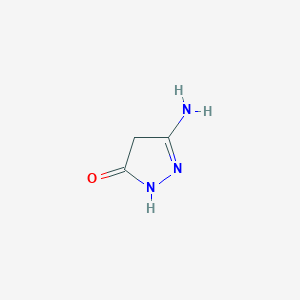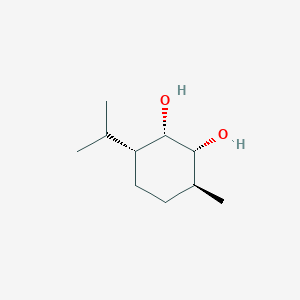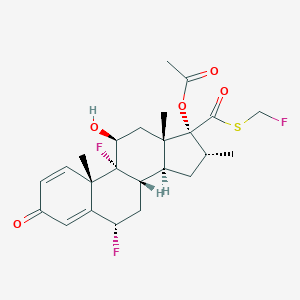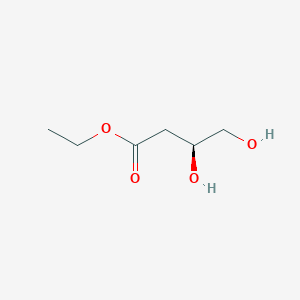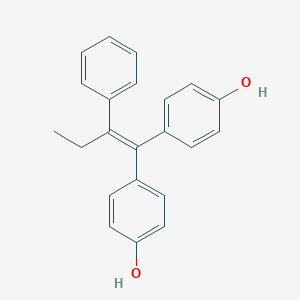
1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Übersicht
Beschreibung
1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene (hereafter referred to as BHPE) is a compound of biological interest due to its potential antiestrogenic and mammary tumor inhibiting properties. It contains a but-1-ene backbone with two phenyl rings and a third phenyl ring at the second carbon. Each of the two phenyl rings at the first carbon is substituted with a hydroxy group at the para position .
Synthesis Analysis
The synthesis of BHPE has been improved over time to provide better yields and cleaner reactions. An improved method for synthesizing BHPE involves fewer steps, milder reaction conditions, and the use of a protective group that is easily attached and removed, thus avoiding by-product formation and enhancing overall yield10.
Molecular Structure Analysis
The molecular structure of BHPE is characterized by the presence of two hydroxyphenyl groups attached to the first carbon of a but-1-ene chain, with a phenyl group attached to the second carbon. This structure is similar to that of other substituted 1,1,2-triphenylbut-1-enes, which have been studied for their antiestrogenic properties and their ability to inhibit mammary tumors .
Chemical Reactions Analysis
BHPE and its derivatives undergo various chemical reactions due to the presence of reactive hydroxy groups. These groups can be converted into esters, carbamates, imidoesters, and ethers, which can maintain or enhance the compound's affinity for the estrogen receptor and its antitumor potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of BHPE derivatives are influenced by the derivatization of the hydroxy groups. For instance, the acetate derivative of BHPE has been found to have better antitumor potency than BHPE itself . The presence of hydroxy groups also plays a crucial role in the compound's interaction with estrogen receptors, which is significant for its biological activity.
Relevant Case Studies
BHPE and its derivatives have been studied for their potential in treating hormone-dependent cancers. For example, certain acetoxy-substituted 1,1,2-triphenylbut-1-enes have shown partial antiestrogenic effects and inhibited the growth of hormone-dependent MCF7 breast cancer cell lines and MXT mammary carcinoma in mice. These effects were comparable to those of tamoxifen, a well-known antiestrogenic drug .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Properties
- The compound has shown surprising antiproliferative effects on both hormone-dependent and -independent breast cancer cells, highlighting its potential in cancer treatment. The study indicates that certain structural configurations of the compound can lead to potent cytotoxic compounds, suggesting a pathway for therapeutic applications in cancer treatment (Vessières et al., 2005).
Synthesis and Utilization in Drug Metabolism
- A derivative of the compound, (Z)-4-hydroxytamoxifen, which is an active metabolite of tamoxifen used in breast cancer treatment, was synthesized efficiently using 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene. This showcases the compound's role as a building block in the synthesis of clinically relevant molecules (Yu & Forman, 2003).
Bioremediation
- The compound has been implicated in studies related to bioremediation. For instance, its derivative Bisphenol A, widely used in industrial applications, was subjected to biodegradation experiments to assess its fate in the natural environment. These studies are crucial for understanding and mitigating the environmental impact of industrial chemicals (Chhaya & Gupte, 2013).
Environmental Impact and Photodecomposition
- Investigations into the surface-mediated adsorption mechanism of Bisphenol A and its derivatives (which include 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene) have been conducted. Understanding the interaction between these compounds and various surfaces can provide insight into methods for their extraction and photodegradation, critical for addressing environmental pollution (Banerjee & Pati, 2015).
Stereochemical Analysis and Metabolic Activation
- The compound's derivatives have been studied for their metabolic activation pathways, providing valuable insights into their stereochemical properties and potential biological activities. These studies are essential for comprehending the compound's behavior in biological systems and its implications for health and disease (Banerjee, Periyasamy, & Pati, 2014).
Eigenschaften
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKSDMHGDYTXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238452 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
CAS RN |
91221-46-4 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

